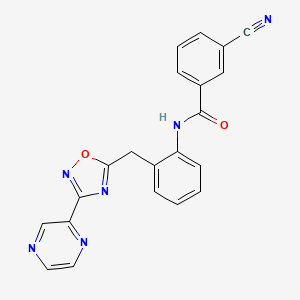
(1-(4-chlorophenyl)cyclopentyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-chlorophenyl)cyclopentyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H28ClN3OS and its molecular weight is 418. The purity is usually 95%.
BenchChem offers high-quality (1-(4-chlorophenyl)cyclopentyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-chlorophenyl)cyclopentyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives have been reported to exhibit significant antimicrobial potential . They can be synthesized to target a variety of microbial pathogens, including bacteria and fungi. The presence of the imidazole ring can be crucial for the interaction with microbial enzymes or receptors, leading to the inhibition of microbial growth or the killing of the microorganisms .
Antitumor Activity
Compounds containing the imidazole moiety have shown promise in antitumor research. They can act on various pathways involved in cancer cell proliferation and survival. Researchers can modify the imidazole ring to enhance its affinity for tumor-associated enzymes or receptors, potentially leading to the development of new anticancer drugs .
Anti-inflammatory Properties
The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of inflammatory diseases. They can modulate the body’s inflammatory response by affecting cytokine production or by inhibiting enzymes involved in the inflammation process .
Antioxidant Effects
Imidazole compounds can also serve as antioxidants , protecting cells from oxidative stress, which is a factor in many chronic diseases. Their ability to scavenge free radicals can be harnessed in the development of treatments for conditions caused by oxidative damage .
Antiviral Applications
Research into imidazole derivatives includes their use as antiviral agents . They can be designed to interfere with viral replication or to inhibit enzymes that are critical for the life cycle of viruses. This makes them potential candidates for the development of new antiviral drugs .
Gastrointestinal Therapeutics
Given the structural similarity to known antiulcer medications that contain imidazole rings, such as omeprazole and pantoprazole, this compound could be explored for its therapeutic potential in treating gastrointestinal disorders. It may work by inhibiting the gastric proton pump, reducing acid secretion, and promoting ulcer healing .
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3OS/c1-25-15-12-24-21(25)28-16-17-8-13-26(14-9-17)20(27)22(10-2-3-11-22)18-4-6-19(23)7-5-18/h4-7,12,15,17H,2-3,8-11,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLACPLXTOTPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-chlorophenyl)cyclopentyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


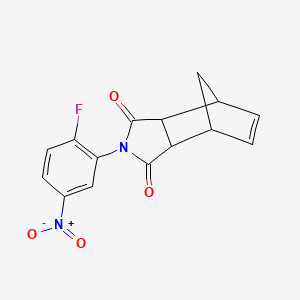
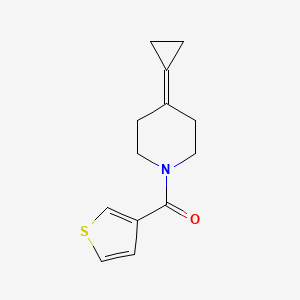
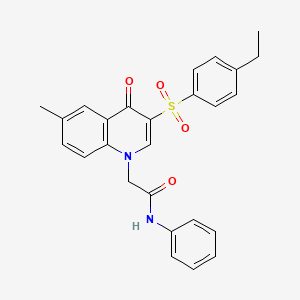

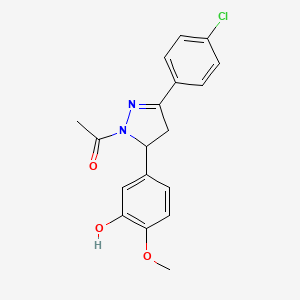
![4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2859152.png)
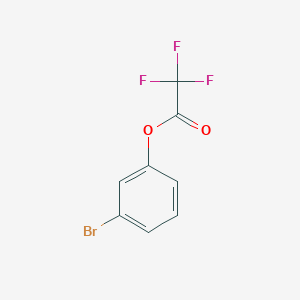
![4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859154.png)
![3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2859156.png)



